
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Descripción general
Descripción
“7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde” is a chemical compound with the CAS Number: 724791-20-2. It has a molecular weight of 178.19 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The linear formula of this compound is C10H10O3 . The InChI code is 1S/C10H10O3/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-6H,2-3H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Flavor Chemistry in Foods
Research on branched aldehydes, which are related to the compound , highlights their significance as flavor compounds in various food products. These aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, are derived from amino acids and contribute to the flavor profile of both fermented and non-fermented food products. Understanding the metabolic pathways of these compounds is crucial for controlling their formation and ensuring desired flavor levels in foods (Smit, Engels, & Smit, 2009).
Synthesis of Bioactive Heterocyclic Compounds
Coumarins, including hydroxycoumarins, are significant in the pharmaceutical, perfumery, and agrochemical industries due to their chemical, photochemical, and biological properties. Studies on 3-hydroxycoumarin have documented its synthesis and applications in biology, highlighting the relevance of such compounds in genetics, pharmacology, and microbiology (Yoda, 2020).
Polymerization Applications
Research on the polymerization of substituted aldehydes, including higher aliphatic and branched hydrocarbon chains, explores their potential practical applications. This includes the preparation, characterization, and properties of polymers derived from these aldehydes, underscoring their significance in future technological applications (Kubisa, Neeld, Starr, & Vogl, 1980).
Pharmaceutical Applications
The synthesis of benzodiazepines, which are key scaffolds in medicinal chemistry, involves strategies that include the use of o-phenylenediamine. These compounds are crucial for their biological activities, such as anti-anxiety and sedative effects. Recent advancements in their synthesis provide valuable methods for developing new biologically active moieties (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Safety And Hazards
Propiedades
IUPAC Name |
7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFDCPSGBNTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651006 | |
| Record name | 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
CAS RN |
724791-20-2 | |
| Record name | 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

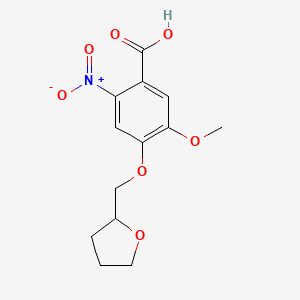


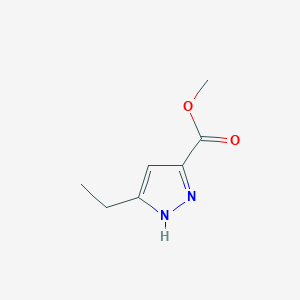


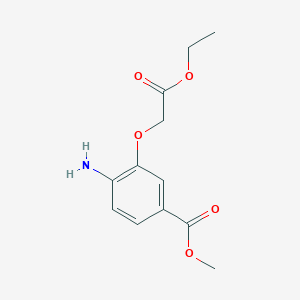
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
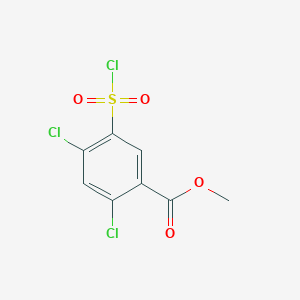
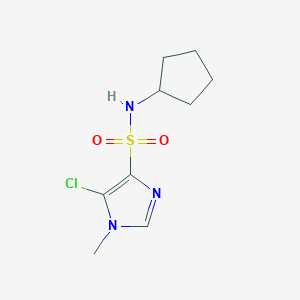


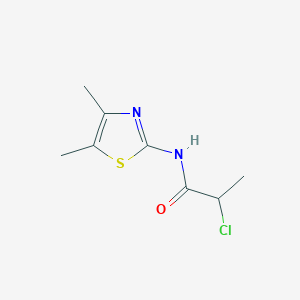
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)